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Compound of Interest

Compound Name:
(R)-methyl 4-benzylmorpholine-3-

carboxylate

Cat. No.: B577517 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen,

has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique

physicochemical properties, including improved aqueous solubility, metabolic stability, and

favorable pharmacokinetic profiles, have led to its incorporation into numerous clinically

approved drugs.[1] The introduction of chirality to the morpholine ring further expands its utility,

allowing for precise three-dimensional interactions with biological targets and often leading to

enhanced potency and selectivity. This technical guide provides a comprehensive overview of

the potential applications of chiral morpholines in drug discovery, with a focus on their

synthesis, biological activities, and mechanisms of action.

Data Presentation: Quantitative Insights into
Biological Activity
The strategic incorporation of chiral morpholine scaffolds has yielded potent and selective

modulators of various biological targets. The following tables summarize key quantitative data

for representative chiral morpholine-containing compounds, highlighting their potential in

different therapeutic areas.
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Compoun
d ID

Target(s)
Assay
Type

IC50 (nM) Ki (nM)
Cell Line /
System

Referenc
e

ZSTK474
PI3Kα,

PI3Kδ
Enzymatic 5.0 - - [2]

PI3Kβ Enzymatic - - - [2]

PI3Kγ Enzymatic - - - [2]

ML398

Dopamine

D4

Receptor

Functional 130 36 HEK293 [1]

Dopamine

D1, D2S,

D2L, D3,

D5

Receptors

Functional >20,000 - - [1]

(S)-2-(((6-

chloropyridi

n-2-

yl)oxy)met

hyl)-4-((6-

fluoro-1H-

indol-3-

yl)methyl)

morpholine

Dopamine

D4

Receptor

Functional

<10%

inhibition at

1µM

- - [3]

Dopamine

D1, D2L,

D2S, D3,

D5

Receptors

Functional

<10%

inhibition at

1µM

- - [3]

Compound

2g

(pyrimidine

-

SW480

(colon

cancer)

Cytotoxicity

(MTT)

5,100 - SW480 [4]
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morpholine

hybrid)

MCF-7

(breast

cancer)

Cytotoxicity

(MTT)
19,600 - MCF-7 [4]

Table 1: In Vitro Activity of Chiral Morpholine-Containing Compounds. This table presents the

half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for selected chiral

morpholine derivatives against their respective biological targets.

Drug
Therape
utic
Class

Tmax
(h)

Cmax
(ng/mL)

AUC
(ng·h/m
L)

t1/2 (h)

Oral
Bioavail
ability
(F%)

Referen
ce

Gefitinib

Anticanc

er (EGFR

inhibitor)

3-7 261 4940 41 ~59 [5]

Linezolid Antibiotic 1-2
12,900-

21,200

91,400-

119,000
4.8-5.4 ~100 [5]

Reboxeti

ne

Antidepre

ssant

(NRI)

2 133 1570 12.5 ~60 [5]

Table 2: Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs. This table

summarizes key pharmacokinetic parameters for several approved drugs that feature a

morpholine scaffold, providing a benchmark for drug development.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation

of novel drug candidates. This section provides methodologies for key experiments cited in the

context of chiral morpholine research.
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Enantioselective Synthesis of Chiral 2-Substituted
Morpholines via Asymmetric Hydrogenation
This protocol describes a general procedure for the rhodium-catalyzed asymmetric

hydrogenation of dehydromorpholines to afford enantioenriched 2-substituted morpholines.

Materials:

Dehydromorpholine substrate (1.0 equiv)

[Rh(COD)2]BF4 (1.0 mol%)

Chiral bisphosphine ligand (e.g., (R)-BINAP) (1.1 mol%)

Anhydrous and degassed solvent (e.g., Dichloromethane or Methanol)

Hydrogen gas (high purity)

Autoclave or high-pressure hydrogenation reactor

Procedure:

In a glovebox, a reaction vessel is charged with [Rh(COD)2]BF4 and the chiral bisphosphine

ligand.

Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature

for 30 minutes to form the catalyst solution.

The dehydromorpholine substrate is dissolved in the same solvent in a separate flask and

then transferred to the reaction vessel containing the catalyst.

The reaction vessel is placed in an autoclave. The autoclave is purged with hydrogen gas

three times before being pressurized to the desired pressure (e.g., 10-50 atm).

The reaction is stirred at room temperature for 12-24 hours.

After the reaction is complete, the pressure is carefully released, and the solvent is removed

under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the

chiral morpholine.

The enantiomeric excess (ee) of the product is determined by chiral High-Performance

Liquid Chromatography (HPLC) analysis.

In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Kinase
Assay)
This protocol outlines a method to determine the inhibitory activity of a compound against

PI3Kα using a commercially available luminescent kinase assay.[6]

Materials:

Recombinant human PI3Kα (p110α/p85α)

PI3K lipid substrate (e.g., PIP2)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Test compound (dissolved in DMSO)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add 0.5 µL of the test compound dilution or DMSO (vehicle control).

Prepare a master mix containing PI3K Reaction Buffer, PI3Kα enzyme, and the lipid

substrate. Add 4 µL of this enzyme/lipid mixture to each well.

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.
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Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

equation.[4]

Cell-Based Dopamine D2 Receptor Antagonist Assay
(Calcium Flux Assay)
This protocol describes a functional cell-based assay to evaluate the antagonist activity of

compounds at the dopamine D2 receptor by measuring changes in intracellular calcium.[7]

Materials:

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor and a

promiscuous G-protein (e.g., Gα15).[7]

Culture medium (e.g., Ham's F-12K with 10% FBS)

Assay Buffer (e.g., HBSS with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

Dopamine (agonist)

Test compound (potential antagonist)
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96- or 384-well black, clear-bottom plates

Fluorescence plate reader with liquid handling capabilities

Procedure:

Seed the stable cell line into the microplates and culture overnight to form a confluent

monolayer.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

instructions. This typically involves a 30-60 minute incubation at 37°C.

Wash the cells with Assay Buffer to remove excess dye.

Add the test compounds at various concentrations to the wells and incubate for 10-20

minutes at 37°C.

Add dopamine at a pre-determined EC80 concentration to all wells (except for negative

controls) to stimulate the receptor.

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

The antagonist activity is determined by the ability of the test compound to inhibit the

dopamine-induced calcium flux.

IC50 values are calculated from the dose-response curves.[7]

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows relevant to the application of chiral morpholines in medicinal

chemistry.
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PI3K/Akt/mTOR Signaling Pathway and Inhibition by ZSTK474.
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Workflow for PI3K Inhibitor Evaluation
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Experimental Workflow for Evaluating Chiral Morpholine-Based PI3K Inhibitors.

Conclusion
Chiral morpholines represent a valuable and versatile scaffold in medicinal chemistry, offering a

powerful tool to enhance the pharmacological properties of drug candidates. The ability to

introduce stereocenters into the morpholine ring provides a means to fine-tune interactions with

biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. As

synthetic methodologies for the construction of complex chiral morpholines continue to

advance, their application in the discovery and development of novel therapeutics for a wide

range of diseases is expected to expand significantly. This guide has provided a foundational

overview of the current landscape, offering researchers and drug development professionals a

starting point for the exploration and utilization of this privileged structural motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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